

# An In-depth Technical Guide to the Spectroscopic Data of (E)-5-Undecene

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## Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-5-Undecene**. The information is presented in a structured format to facilitate easy comparison and interpretation by researchers, scientists, and professionals in drug development. This document includes detailed experimental protocols for the cited spectroscopic techniques and visualizations of key analytical workflows.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **(E)-5-Undecene**.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>22</sub>
Molecular Weight	154.29 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	43, 55, 69, 83, 97, 111, 125, 154 (Molecular Ion)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3080	C-H stretch (alkenyl)
~2960-2850	C-H stretch (alkyl)
~1670	C=C stretch (trans-alkene)
~1465	C-H bend (alkyl)
~965	C-H bend (trans-alkene, out-of-plane)

Table 3: Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~5.4	Multiplet	2H	-CH=CH- (H-5, H-6)	J_trans ≈ 12-18
~2.0	Multiplet	4H	-CH <sub>2</sub> -CH= (H-4, H-7)	
~1.2-1.4	Multiplet	8H	-CH <sub>2</sub> - (H-2, H-3, H-8, H-9)	
~0.9	Triplet	6H	-CH <sub>3</sub> (H-1, H-11)	

Table 4: Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~130	-CH=CH- (C-5, C-6)
~32	-CH <sub>2</sub> -CH= (C-4, C-7)
~31	-CH <sub>2</sub> - (C-3, C-8)
~22	-CH <sub>2</sub> - (C-2, C-9)
~14	-CH <sub>3</sub> (C-1, C-11)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **(E)-5-Undecene** (typically 5-25 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).<sup>[1]</sup> The solution is then transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:**
  - **Instrumentation:** A standard NMR spectrometer (e.g., 300 or 500 MHz).
  - **Acquisition Parameters:** A typical <sup>1</sup>H NMR experiment involves a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
  - **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
- **<sup>13</sup>C NMR Spectroscopy:**
  - **Instrumentation:** A standard NMR spectrometer with a carbon probe.

- Acquisition Parameters:  $^{13}\text{C}$  NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. A pulse angle of 30-45° is used with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
- Data Processing: Similar to  $^1\text{H}$  NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections.

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, **(E)-5-Undecene** can be analyzed directly as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## 2.3 Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **(E)-5-Undecene**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the compound is first separated from any impurities on a GC column.
- Ionization: Electron Ionization (EI) is a common method for volatile, non-thermally labile compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

### 3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **(E)-5-Undecene**.

Caption: General workflow for spectroscopic analysis of **(E)-5-Undecene**.

### 3.2 Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the structural elucidation of **(E)-5-Undecene**.

Caption: Contribution of spectroscopic data to structural elucidation.

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## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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